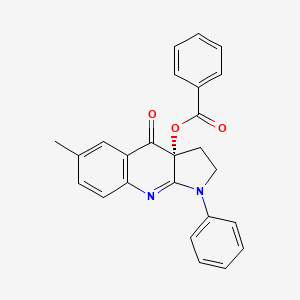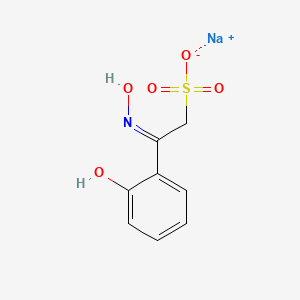
Colchicine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Colchicine-d6 is intended for use as an internal standard for the quantification of colchicine by GC- or LC-MS. Colchicine is an inhibitor of microtubule polymerization (IC50 = 3.2 μM) that binds to tubulin, which disrupts spindle formation during mitosis. It inhibits growth of MCF-7 human breast carcinoma cells with an IC50 value of 13 nM. Colchicine has anti-inflammatory activity, inhibiting neutrophil motility and activity when used at a dose of 5 μmol/kg in a mouse model of gout and preventing the deposition of uric acid.
Colchicine appears as odorless or nearly odorless pale yellow needles or powder that darkens on exposure to light. Used to treat gouty arthritis, pseudogout, sarcoidal arthritis and calcific tendinitis. (EPA, 1998)
Mechanism of Action
Target of Action
Colchicine-d6, a deuterium-labeled variant of Colchicine , primarily targets tubulin, a globular protein that is the main constituent of microtubules in cells . It also targets the NLRP3 inflammasome and interleukin-1β (IL-1β), key components of the inflammatory response .
Mode of Action
This compound binds to tubulin monomers, preventing their polymerization into microtubules . This disrupts various cellular processes, including cell division, signal transduction, regulation of gene expression, and migration . Additionally, this compound inhibits the assembly of the NLRP3 inflammasome and reduces IL-1β production, thereby attenuating inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tubulin polymerization pathway . By inhibiting this pathway, this compound disrupts the formation of microtubules, leading to downstream effects such as the inhibition of cell division and migration . It also impacts the inflammatory pathway by inhibiting the NLRP3 inflammasome and reducing IL-1β production .
Pharmacokinetics
This compound is predominantly metabolized in the gastrointestinal tract . Two proteins, P-glycoprotein (P-gp) and CYP3A4, play a pivotal role in governing its pharmacokinetics . This compound is primarily eliminated by hepatobiliary excretion, with renal excretion accounting for 10–20% of elimination in patients with normal renal function .
Result of Action
At the cellular level, this compound inhibits several processes, including endothelial cell dysfunction and inflammation, smooth muscle cell proliferation and migration, macrophage chemotaxis, migration, and adhesion, and platelet activation . At the molecular level, it reduces proinflammatory cytokine release and inhibits NF-κB signaling and NLRP3 inflammasome activation .
Action Environment
For instance, the presence of other drugs metabolized by the same enzymes (P-gp and CYP3A4) can affect the metabolism and bioavailability of Colchicine . Additionally, factors such as the patient’s age, renal function, and overall health status can also influence the drug’s efficacy and safety .
Biochemical Analysis
Biochemical Properties
Colchicine-d6 plays a significant role in biochemical reactions by inhibiting microtubule polymerization. It interacts with tubulin, a protein that is a key component of microtubules, by binding to its colchicine-binding site. This interaction prevents the assembly of tubulin into microtubules, thereby disrupting the microtubule network within the cell. Additionally, this compound acts as a competitive antagonist of the α3 glycine receptors (GlyRs), which are involved in inhibitory neurotransmission .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. By disrupting microtubule polymerization, it affects cell division, leading to cell cycle arrest at the metaphase stage. This disruption also impacts intracellular transport, as microtubules serve as tracks for the movement of organelles and vesicles. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by altering the structural integrity of the cytoskeleton .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the colchicine-binding site on tubulin, which inhibits the polymerization of tubulin into microtubules. This inhibition leads to the destabilization of the microtubule network, affecting various cellular functions. This compound also modulates the activity of α3 glycine receptors by acting as a competitive antagonist, which can influence inhibitory neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained disruption of microtubule dynamics, resulting in long-term changes in cell morphology and function. Additionally, the stability of this compound in various experimental conditions must be considered to ensure accurate and reproducible results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit microtubule polymerization without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing adverse outcomes .
Metabolic Pathways
This compound is involved in metabolic pathways related to microtubule dynamics and neurotransmission. It interacts with enzymes and cofactors that regulate tubulin polymerization and depolymerization. Additionally, this compound can affect metabolic flux and metabolite levels by altering the stability and function of the microtubule network. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The transport and distribution of this compound are essential for its effectiveness in disrupting microtubule dynamics and modulating cellular functions .
Subcellular Localization
The subcellular localization of this compound is primarily associated with the microtubule network. It targets tubulin and accumulates in regions where microtubule polymerization occurs. Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, influencing its activity and function within the cell .
Properties
IUPAC Name |
2,2,2-trideuterio-N-[(7S)-1,2,3-trimethoxy-9-oxo-10-(trideuteriomethoxy)-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKHMKGGTNLKSZ-BLYUGYDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC([2H])([2H])[2H])OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary application of colchicine-d6 in the provided research papers?
A1: this compound serves as an internal standard (IS) in analytical methods designed to quantify colchicine levels in biological samples [, , ]. These methods, employing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), are crucial for pharmacokinetic studies and clinical applications, including the diagnosis of colchicine poisoning [, , ].
Q2: Why is this compound preferred over colchicine as the internal standard in these analytical methods?
A2: this compound, a deuterated analog of colchicine, shares similar chemical properties with the analyte. This similarity ensures comparable extraction efficiency and chromatographic behavior, enhancing the accuracy and reliability of colchicine quantification in complex matrices like blood or plasma [, , ]. The use of a stable isotope-labeled IS like this compound helps account for potential variations during sample preparation and analysis.
Q3: How does the selection of this compound as the internal standard impact the sensitivity and reliability of colchicine detection?
A3: The use of this compound contributes significantly to the sensitivity and reliability of the developed analytical methods [, , ]. The researchers achieved low detection limits for colchicine in biological samples, enabling accurate quantification even at trace levels. For instance, one study reported a linear range of 0.010-10.0 ng/mL for colchicine in human plasma []. This high sensitivity is crucial for monitoring therapeutic drug levels and diagnosing potential poisoning cases.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid](/img/new.no-structure.jpg)


![N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine-[d3] Dicyclohexylammonium Salt](/img/structure/B561928.png)






![2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine](/img/structure/B561941.png)


![Tert-butyl-[4-[1-[4-(2-chloroethoxy)phenyl]-3,3,4,4,4-pentadeuterio-2-phenylbut-1-enyl]phenoxy]-dimethylsilane](/img/structure/B561946.png)
